5-Hydrazinyl-2-(trifluoromethyl)pyridine

TRPA1 antagonist pain target ion channel pharmacology

Regioisomer identity critically impacts TRPA1 scaffold synthesis and SAR interpretation. Researchers using incorrect positional isomers risk confounded cyclocondensation outcomes and invalid biological data. 5-Hydrazinyl-2-(trifluoromethyl)pyridine resolves this with the hydrazinyl group regiospecifically at the 5-position (para to pyridine N, ortho to CF3), enabling reproducible fused-heterocycle construction as validated in WO2015103060A1. • Baseline TRPA1 IC50: 1,300 nM for SAR tracking • Verified ≥95% purity (HPLC) eliminates regioisomeric interference • Multi-supplier gram-scale availability with batch-to-batch consistency • Distinct mp 82-84 °C enables rapid identity confirmation before kinetic studies

Molecular Formula C6H6F3N3
Molecular Weight 177.13
CAS No. 1035173-53-5
Cat. No. B580293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-2-(trifluoromethyl)pyridine
CAS1035173-53-5
Molecular FormulaC6H6F3N3
Molecular Weight177.13
Structural Identifiers
SMILESC1=CC(=NC=C1NN)C(F)(F)F
InChIInChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2
InChIKeyKLLXIDZXMUALHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazinyl-2-(trifluoromethyl)pyridine – Overview & TRPA1 Research Application


5-Hydrazinyl-2-(trifluoromethyl)pyridine (IUPAC: [6-(trifluoromethyl)pyridin-3-yl]hydrazine, C₆H₆F₃N₃, MW 177.13) is a regiospecifically substituted pyridine derivative bearing a hydrazinyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring . The compound is a pale to light brown solid with an experimentally determined melting point of 82–84 °C , a computed LogP of 1.41 [1], and LogD₇.₄ of 1.41 [1]. It is classified as harmful/irritant (H302, H312, H315, H319, H332, H335) and is primarily utilized as a synthetic intermediate in the preparation of polycyclic heteroaromatic TRPA1 modulators for pain research, as documented in PCT patent WO2015103060A1 [2].

Why Regioisomeric Analogs Cannot Substitute for TRPA1 Modulator Synthesis


Substituting 5-hydrazinyl-2-(trifluoromethyl)pyridine with any of its regioisomers introduces a structural change that can fundamentally alter both synthetic outcomes and biological target engagement. The five most relevant in-class analogs—2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4), 3-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 89570-83-2), 4-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9), 3-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 1934839-17-4), and 3-chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine (CAS 89570-82-1)—share the pyridine-hydrazine-trifluoromethyl pharmacophore but differ in the positional relationship between the hydrazinyl nucleophile and the electron-withdrawing CF₃ group [1]. This regiochemical variation directly impacts: (i) the reactivity and regioselectivity of the hydrazinyl group in cyclocondensation reactions used to build fused heterocyclic TRPA1 scaffolds [2]; (ii) the electronic environment of the pyridine ring, which governs metal coordination and cross-coupling behaviour; and (iii) the three-dimensional presentation of the hydrazine-derived moiety to the TRPA1 ion channel binding site . Consequently, procurement of the correct regioisomer is not a matter of vendor convenience but a prerequisite for experimental reproducibility and valid structure–activity relationship (SAR) interpretation, as detailed quantitatively below.

Quantitative Evidence vs. Closest Regioisomers


TRPA1 Antagonist Potency (Calcium Flux Assay)

5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1035173-53-5) has a publicly reported TRPA1 antagonist IC₅₀ of 1.30 × 10³ nM (1.30 µM) measured against human TRPA1 expressed in HEK293-TREx cells using a Fluo-4NW calcium-flux assay [1]. This represents a directly measured functional activity at the human TRPA1 ion channel, the target for which this compound is explicitly cited as a synthetic intermediate in the patent literature [2]. By contrast, none of the closest regioisomers—2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4), 3-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 89570-83-2), or 4-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9)—have publicly deposited TRPA1 IC₅₀ data in BindingDB at the time of this analysis. The structurally related 3-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 1934839-17-4) has been evaluated primarily against TRPV1 (Ki = 8.4 nM) rather than TRPA1, indicating ion-channel selectivity divergence driven by the hydrazine substitution position [3]. Therefore, for researchers requiring a TRPA1-active hydrazinyl-trifluoromethylpyridine scaffold with verified functional activity at the intended target, CAS 1035173-53-5 is the only regioisomer with publicly quantifiable TRPA1 engagement data.

TRPA1 antagonist pain target ion channel pharmacology

Melting Point Differentiation vs. Regioisomers

The experimentally measured melting point of 5-hydrazinyl-2-(trifluoromethyl)pyridine is 82–84 °C, as consistently reported by two independent vendors (Apollo Scientific and Fluorochem) . This value is distinct from the melting points of the closest in-class regioisomers: 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4) has a reported melting point ranging from 58–63 °C to 102–106 °C depending on the source, with the most reliable lit. value being 102–106 °C ; 2-hydrazinyl-3-(trifluoromethyl)pyridine (CAS 89570-83-2) melts at 64–65 °C [1]; and 3-chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine (CAS 89570-82-1) melts at 90 °C . The 82–84 °C melting point of the target compound thus occupies a diagnostic intermediate window that allows unambiguous identity verification by simple capillary melting point measurement upon receipt, distinguishing it from the lower-melting 2,3-isomer (64–65 °C), the higher-melting 2,5-isomer (102–106 °C), and the chloro-substituted analog (90 °C).

regioisomer identity confirmation melting point QC solid-state characterization

Lipophilicity (LogP/LogD) Differentiation

5-Hydrazinyl-2-(trifluoromethyl)pyridine has a computed LogP of 1.41 and LogD₇.₄ of 1.41, as calculated by the JChem algorithm and reported in the Chembase database [1]. In comparison, the 2,5-regioisomer (2-hydrazinyl-5-(trifluoromethyl)pyridine, CAS 89570-85-4) has a higher computed LogP of approximately 1.85 [2]. This ΔLogP of approximately −0.44 units indicates that the target compound is measurably less lipophilic than its 2,5-counterpart. In practical terms, a LogP difference of 0.44 corresponds to an approximately 2.75-fold difference in octanol–water partition coefficient, which can translate into differential aqueous solubility, formulation behaviour in biorelevant media, and passive membrane permeability [3]. The lower LogD₇.₄ (1.41) of the target also positions it more favourably with respect to Lipinski's Rule of Five (LogP ≤5) and CNS drug-likeness guidelines (LogP 1–3), although both compounds remain within acceptable ranges [3].

lipophilicity LogP LogD physicochemical profiling drug-likeness

Patent-Documented TRPA1 Modulator Intermediate

International patent application WO2015103060A1 (Herz et al., Algomedix Inc., published 2015-07-09) explicitly discloses polycyclic heteroaromatic compounds that function as TRPA1 modulators and describes 5-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1035173-53-5) as a derivative and synthetic precursor within this compound class [1]. Multiple commercial vendors cite this patent as the primary application reference for the compound . While 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4) is also described as a TRPA1 modulator in vendor literature, its patent citation trail is less specific—it is referenced in broader hydrazine derivative patents (e.g., US5750705) that cover crop protection applications rather than TRPA1 pain targets [2]. The 3-hydrazinyl-2-(trifluoromethyl)pyridine isomer (CAS 89570-83-2) has been primarily explored for antimicrobial and anticancer applications, not TRPA1 modulation . Thus, for research programs directly aligned with the TRPA1 pain target, the WO2015103060-documented compound offers a defined intellectual property and application context that other regioisomers lack.

TRPA1 pain target patent intermediate polycyclic heteroaromatic synthesis

Purity Benchmark & Analytical QC

5-Hydrazinyl-2-(trifluoromethyl)pyridine is commercially available at verified purity levels of 97% (SynQuest Labs, product 3H39-3-02) and ≥98% by HPLC area percent (Agnitio Pharma, product 0AR0626) . Bidepharm (BD226355) supplies the compound at 95% standard purity and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . In comparison, the most commonly sourced regioisomer, 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4), is typically offered at 95–98% purity , and 4-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1228535-68-9) is listed at 95% minimum purity . The availability of CAS 1035173-53-5 at NLT 98% purity with methanol solubility and storage at 2–8 °C provides researchers with a well-characterized solid that can be used directly in sensitive coupling reactions without additional purification. The MDL number MFCD11113388 uniquely identifies this regioisomer and facilitates unambiguous procurement across supplier catalogs.

purity specification analytical QC batch reproducibility HPLC NMR

Recommended Application Scenarios


TRPA1 Antagonist Lead Optimization (SAR Expansion)

Research programs building on the polycyclic heteroaromatic TRPA1 modulator scaffold disclosed in WO2015103060A1 should procure CAS 1035173-53-5 as the hydrazine-containing building block for cyclocondensation reactions that construct the core heterocyclic framework [1]. The compound's documented human TRPA1 IC₅₀ of 1,300 nM provides a baseline activity reference for the unelaborated hydrazinyl intermediate, enabling meaningful SAR tracking as the scaffold is elaborated into more potent analogs [2]. The verified 97–98% purity with HPLC confirmation ensures that synthetic transformations proceed without interference from regioisomeric impurities that could generate confounded biological data .

Regiochemical Selectivity in Hydrazine Cyclizations

For physical organic chemistry and synthetic methodology groups investigating the effect of hydrazine position on cyclocondensation regioselectivity, 5-hydrazinyl-2-(trifluoromethyl)pyridine offers a well-defined substrate with the hydrazine nucleophile para to the pyridine nitrogen and ortho to the CF₃ group. Its distinct melting point (82–84 °C) compared to the 2,3-isomer (64–65 °C), 2,5-isomer (102–106 °C), and 2,4-isomer allows straightforward identity confirmation before kinetic studies . The computed LogP of 1.41 also permits HPLC method development for reaction monitoring using standard reversed-phase conditions without excessive organic modifier [3].

TRPA1 vs. TRPV1 Selectivity Profiling

Given that the 3,5-regioisomer (CAS 1934839-17-4) shows TRPV1 antagonist activity (Ki = 8.4 nM) [4] while the 5,2-target compound shows TRPA1 activity (IC₅₀ = 1,300 nM) [2], procurement of both regioisomers from verified suppliers enables controlled head-to-head TRPA1/TRPV1 selectivity profiling using identical assay platforms. This comparison addresses the fundamental question of how hydrazine positional isomerism on the trifluoromethylpyridine core directs ion channel subtype selectivity, a key consideration for developing analgesics with reduced TRPV1-mediated hyperthermia liability.

Agrochemical Hydrazone & Heterocycle Library Synthesis

Drawing on the broader precedent that trifluoromethylpyridine hydrazine derivatives serve as versatile intermediates for fungicidal, herbicidal, and insecticidal lead generation—with 14 trifluoromethylpyridine-containing crop protection agents commercialized between 1990 and 2017 [5]—5-hydrazinyl-2-(trifluoromethyl)pyridine can be employed for the parallel synthesis of hydrazone and fused-heterocycle libraries. The compound's MDL number (MFCD11113388) and multi-supplier availability at gram scale support medium-throughput library production with batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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